molecular formula C21H25NO3 B12854843 N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide

N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide

Cat. No.: B12854843
M. Wt: 339.4 g/mol
InChI Key: KIEOMCAKWWMYKD-UHFFFAOYSA-N
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Description

N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzo[b][1,4]dioxepin ring system, which is a bicyclic structure containing oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methylpropyl)-3-methylbenzamide is unique due to its specific combination of functional groups and the presence of the benzo[b][1,4]dioxepin ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methylpropyl]-3-methylbenzamide

InChI

InChI=1S/C21H25NO3/c1-14(2)20(22-21(23)17-7-4-6-15(3)12-17)16-8-9-18-19(13-16)25-11-5-10-24-18/h4,6-9,12-14,20H,5,10-11H2,1-3H3,(H,22,23)

InChI Key

KIEOMCAKWWMYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C2=CC3=C(C=C2)OCCCO3)C(C)C

Origin of Product

United States

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